3-(3-Pyridyl)propanamide

Übersicht

Beschreibung

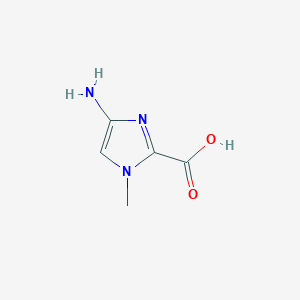

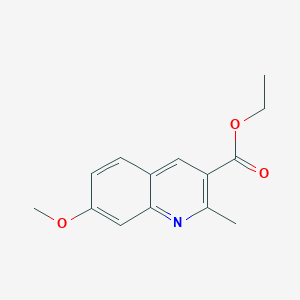

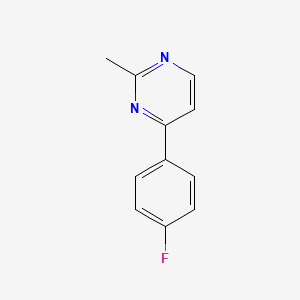

3-(3-Pyridyl)propanamide is a chemical compound with the CAS Number: 84199-99-5 . It has a molecular weight of 150.18 . The IUPAC name for this compound is 3-(3-pyridinyl)propanamide . It is a solid at room temperature .

Molecular Structure Analysis

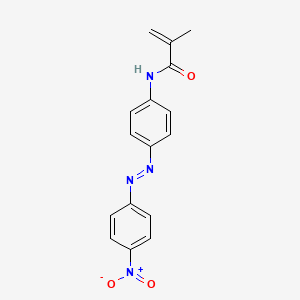

The InChI code for this compound is 1S/C8H10N2O/c9-8(11)4-3-7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H2,9,11) . This indicates that the compound has a pyridine ring attached to a propanamide group.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 150.18 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Photooxidation Retardants in Polymers

3-oxo-3-phenyl-N-(2-pyridyl)propanamide and its derivatives have been synthesized for use as additives in polymers to resist photooxidation. These compounds exhibit double hydrogen bonding and intramolecular charge transfer, making them effective UV absorbers in polymer applications (Hanna & Girges, 1990).

Herbicidal Activity

N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, a compound related to 3-(3-Pyridyl)propanamide, has been synthesized and found effective in herbicidal activity. Its crystal structure and herbicidal properties have been extensively studied (Liu et al., 2008).

Synthesis and Deprotonation Studies

Research on 2-(pyridyl)phenols and 2-(pyridyl)anilines, including 2,2-dimethyl-N-[2-(2- and 3-pyridyl)phenyl]propanamides, involves their synthesis using cross-coupling reactions and deprotonation studies. This has implications in organic chemistry and the development of new compounds (Rebstock et al., 2003).

Copper Complexation for Anti-inflammatory Activity

3-amino-N-(pyridin-2-ylmethyl)-propanamide has been designed as a potential chelator of copper, showing promise in the treatment of inflammation associated with rheumatoid arthritis. Its ability to promote dermal absorption of copper makes it a candidate for transdermal therapeutic applications (Jackson et al., 2016).

Topical and Systemic Inflammation Inhibitors

N-pyridinyl(methyl)indolylpropanamides, related to this compound, have been synthesized as non-acidic NSAIDs. These compounds, particularly N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide, demonstrate significant activity in reducing topical and systemic inflammation (Dassonville et al., 2008).

TRPV1 Antagonists for Neuropathic Pain

2-aryl pyridine C-region derivatives of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, structurally related to this compound, have been investigated as hTRPV1 antagonists. These compounds, particularly compound 9, have shown effectiveness in a mouse neuropathic pain model (Ryu et al., 2014).

ADP-Ribosylation Inhibitors

The compound 3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[1-(pyridin-2-yl)ethyl]propanamide has been identified as an inhibitor of the human ADP-ribosyltransferase ARTD3/PARP3. This research contributes to the development of selective inhibitors for this enzyme, with implications in biochemical and medicinal studies (Lindgren et al., 2013).

Transition Metal Complexes for Biological Studies

Bivalent transition metal complexes of 3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide have been synthesized and studied. These compounds have been assessed for their antimicrobial, antioxidant, and cytotoxic activities, indicating their potential in biological and medicinal research (Zaky et al., 2016).

Antiallergic Activity of Propanamides

A series of N-(pyridin-2-yl)-3-(piperazin-1-yl)propanamides have been synthesized and evaluated for their potential antiallergic activity. The IC50 of compound 12, in particular, was found to be comparable to that of oxatomide, suggesting potential use in allergy treatments (Courant et al., 1993).

Crystal Structure Analysis

Studies on the crystal structure of various compounds related to this compound, such as dichloro[3-(pyridin-2-yl)-1H-pyrazol-1-yl]propanamidezinc(II), contribute to the understanding of coordination chemistry and potential applications in material science and drug design (Zhang et al., 2011).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 3-(3-Pyridyl)propanamide are currently unknown . The compound belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds comprise a primary carboxylic acid amide functional group, with the general structure RC(=O)NH2 .

Biochemical Pathways

Primary carboxylic acid amides, to which this compound belongs, are involved in various biological processes .

Pharmacokinetics

The compound is a solid at room temperature , suggesting it may have different bioavailability properties compared to liquid or gaseous compounds.

Biochemische Analyse

Biochemical Properties

3-(3-Pyridyl)propanamide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of nucleotides. For instance, this compound can inhibit certain enzymes, leading to alterations in the metabolic flux of nucleotide synthesis pathways . Additionally, it has been shown to bind to specific proteins, affecting their conformation and activity. These interactions can result in changes in cellular metabolism and signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . This modulation can affect cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. This compound can bind to enzymes and proteins, leading to either inhibition or activation of their activity . For instance, it can inhibit the activity of enzymes involved in nucleotide synthesis, resulting in decreased nucleotide levels within the cell. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potency. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. These findings underscore the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the metabolic flux of nucleotide synthesis pathways by inhibiting key enzymes . This inhibition can lead to alterations in metabolite levels, impacting overall cellular metabolism. Additionally, this compound can interact with cofactors such as adenosine triphosphate, influencing their availability and utilization in metabolic reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters that recognize its structure . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, depending on the expression levels of transporters and binding proteins in different cell types.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound can be localized to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression. Additionally, it can be targeted to other organelles, such as mitochondria, where it influences metabolic processes and energy production.

Eigenschaften

IUPAC Name |

3-pyridin-3-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-8(11)4-3-7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZYDHMFNHSEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393148 | |

| Record name | 3-Pyridinepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84199-99-5 | |

| Record name | 3-Pyridinepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-2-[(phenylsulfonyl)methyl]benzene](/img/structure/B1608651.png)

![5'-Phenyl-[1,1':3',1''-terphenyl]-2'-thiol](/img/structure/B1608658.png)